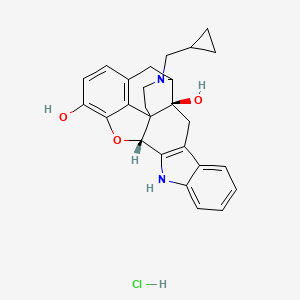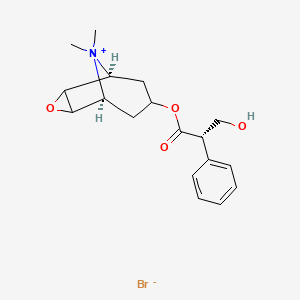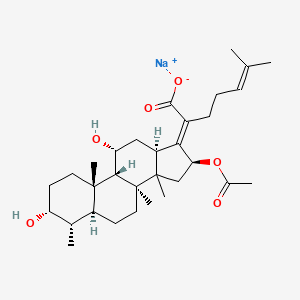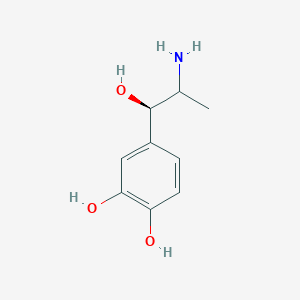
NTI hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of NTI hydrochloride involves multiple steps, starting from the appropriate indole derivatives. The key steps include:
Formation of the indole core: This is typically achieved through Fischer indole synthesis or other indole-forming reactions.
Functionalization of the indole ring: This involves introducing various functional groups to the indole ring to achieve the desired pharmacophore.
Cyclization and final modifications: The final steps involve cyclization reactions to form the naltrindole structure, followed by conversion to the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
NTI hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the indole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or other reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of this compound .
科学研究应用
NTI hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the delta-opioid receptor and its interactions with other molecules.
Biology: this compound is used in cellular and molecular biology to investigate the role of delta-opioid receptors in various physiological processes.
Medicine: The compound is studied for its potential therapeutic applications in pain management, addiction treatment, and other neurological disorders.
Industry: This compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
作用机制
NTI hydrochloride exerts its effects by selectively binding to the delta-opioid receptor, a G-protein-coupled receptor involved in modulating pain and other physiological responses. Upon binding, this compound inhibits the receptor’s activity, preventing the downstream signaling pathways that lead to pain relief and other effects. The molecular targets include the delta-opioid receptor itself and associated signaling molecules such as G-proteins and second messengers .
相似化合物的比较
NTI hydrochloride is unique in its high selectivity for the delta-opioid receptor compared to other opioid receptor antagonists. Similar compounds include:
Nor-Binaltorphimine dihydrochloride: A kappa-opioid receptor antagonist.
Naloxone hydrochloride dihydrate: A non-selective opioid receptor antagonist.
Naltrexone hydrochloride: Another non-selective opioid receptor antagonist with a broader range of applications.
The uniqueness of this compound lies in its specificity for the delta-opioid receptor, making it a valuable tool for studying this receptor subtype .
属性
分子式 |
C26H27ClN2O3 |
|---|---|
分子量 |
451.0 g/mol |
IUPAC 名称 |
(2S,13R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride |
InChI |
InChI=1S/C26H26N2O3.ClH/c29-19-8-7-15-11-20-26(30)12-17-16-3-1-2-4-18(16)27-22(17)24-25(26,21(15)23(19)31-24)9-10-28(20)13-14-5-6-14;/h1-4,7-8,14,20,24,27,29-30H,5-6,9-13H2;1H/t20?,24-,25?,26+;/m0./s1 |
InChI 键 |
KNJKRQXCFJCQHC-ONIXXLMQSA-N |
手性 SMILES |
C1CC1CN2CCC34[C@@H]5C6=C(C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6.Cl |
规范 SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![disodium;(2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-methyl-2-[[oxido-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]pentanoyl]amino]propanoate](/img/structure/B10763360.png)

![[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2R)-3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B10763373.png)
![22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride](/img/structure/B10763385.png)

![(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol](/img/structure/B10763399.png)
![tetrasodium;[(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B10763401.png)

![(8bR)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;(E)-but-2-enedioic acid](/img/structure/B10763410.png)

![(2S,3R,4S,5S)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol](/img/structure/B10763416.png)
![(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate](/img/structure/B10763424.png)
![(2R,3R,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol](/img/structure/B10763448.png)
